molecular formula C13H21ClOSi B6322096 tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane CAS No. 1025772-31-9

tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane

Cat. No.: B6322096
CAS No.: 1025772-31-9
M. Wt: 256.84 g/mol
InChI Key: WKBFVGPNLRCTCB-UHFFFAOYSA-N
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Description

tert-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is a chemical compound with the molecular formula C13H21ClOSi. It is a colorless to yellow liquid that is used in various scientific research applications due to its unique chemical properties .

Preparation Methods

The synthesis of tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane typically involves the reaction of 2-chloro-5-methylphenol with tert-butylchlorodimethylsilane in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silane group . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-Butyl(2-chloro-5-methylphenoxy)dimethylsilane undergoes various types of chemical reactions, including:

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

tert-Butyl(2-chloro-5-methylphenoxy)dimethylsilane is used in various scientific research applications, including:

    Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules.

    Surface Modification: The compound is used to modify the surface properties of materials, making them more hydrophobic or altering their reactivity.

    Biological Studies: It is used in the study of biological systems to understand the interactions between different molecules.

    Industrial Applications: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane involves its interaction with various molecular targets. The phenoxy group can interact with different enzymes and proteins, altering their activity. The silane group can form covalent bonds with other molecules, leading to changes in their chemical properties .

Comparison with Similar Compounds

Similar compounds to tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane include:

  • tert-Butyl(2-chlorophenoxy)dimethylsilane
  • tert-Butyl(2-methylphenoxy)dimethylsilane
  • tert-Butyl(2-chloro-5-methylphenoxy)trimethylsilane

What sets this compound apart is its unique combination of the tert-butyl, chloro, and phenoxy groups, which confer specific chemical properties and reactivity that are valuable in various applications .

Properties

IUPAC Name

tert-butyl-(2-chloro-5-methylphenoxy)-dimethylsilane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21ClOSi/c1-10-7-8-11(14)12(9-10)15-16(5,6)13(2,3)4/h7-9H,1-6H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKBFVGPNLRCTCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)Cl)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21ClOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.84 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution containing 2-chloro-5-methylphenol 79 (3.50 g, 25 mmol), triethylamine (3.8 mL, 27 mmol), and DMAP (0.030 g, 0.25 mmol) in 50 mL of DMF was chilled to 0° C. under N2. A solution of tert-butylchlorodimethylsilane (3.9 g, 26 mmol) in 5 mL of DMF was added to the reaction mixture slowly via syringe over 5 min. The reaction was warmed to room temperature and stirred for 12 h. The mixture was diluted with ether and it was extracted with 2×1 N HCl, water, and then brine. The organic layer was dried over MgSO4, filtered, and concentrated in vacuo. The crude material was purified by silica gel chromatography using a 5% to 30% gradient of EtOAc in hexanes as the eluant. The desired fractions were combined and concentrated to give tert-butyl(2-chloro-5-methylphenoxy)dimethylsilane 80 (6.15 g, 98% yield) as a colorless oil.
Quantity
3.5 g
Type
reactant
Reaction Step One
Quantity
3.8 mL
Type
reactant
Reaction Step One
Name
Quantity
0.03 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
3.9 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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